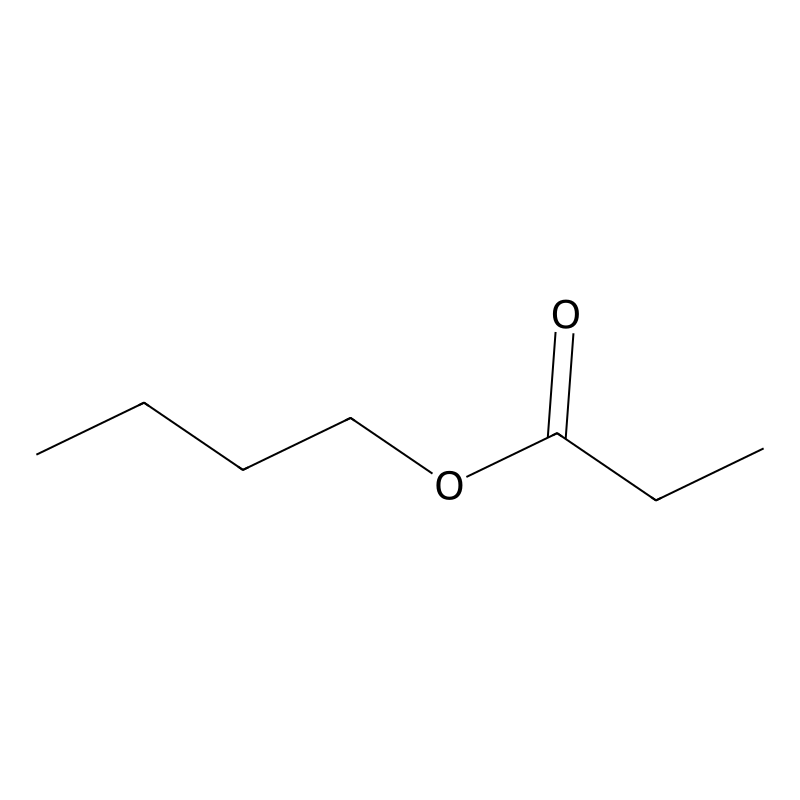Butyl propionate
C2H5COOC4H9
C7H14O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C2H5COOC4H9
C7H14O2
Molecular Weight
InChI
InChI Key
SMILES
solubility
1.5 mg/mL at 20 °C
Solubility in water: poor
miscible with alcohol, ether; slightly soluble in wate
Synonyms
Canonical SMILES
Solvent
Butyl propionate's primary application in research lies in its role as a solvent. Being a moderately fast evaporating organic compound (VOC) [], it proves valuable for dissolving various non-polar substances. Researchers utilize it in:
- Extractions: Butyl propionate's ability to dissolve fats and oils makes it suitable for extracting lipids from biological samples like tissues or cells [].
- Chromatography: Due to its volatility and solubility properties, butyl propionate finds use as a mobile phase component in chromatographic techniques like gas chromatography (GC) [].
Flavor Research
Butyl propionate possesses a pleasant fruity aroma, making it a valuable tool in flavor research. Scientists use it to:
- Study Flavor Perception: By incorporating butyl propionate into model food systems, researchers can investigate how humans perceive specific flavors and aromas [].
- Develop New Flavors: Butyl propionate is a common ingredient in artificial flavors for various food products, and research helps optimize its use to create desired taste profiles [].
Butyl propionate is a colorless liquid with a characteristic fruity odor, primarily resembling that of pears or apples. It is classified as a butyl ester of propionic acid, with the chemical formula or . This compound is naturally occurring, found in various plants, and serves as a metabolite in humans and insects. Notably, it can be isolated from Armenian apricot, where it contributes to the fruit's aroma .
- Flammability: Butyl propionate is flammable with a flash point of around 49°C [].
- Toxicity: Limited data exists on the specific toxicity of Butyl propionate. However, it is likely to exhibit mild irritation to skin and eyes upon contact [].
- Reactivity: Butyl propionate can react with strong oxidizing agents [].
Safety Precautions
Always handle Butyl propionate with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with larger quantities [].
In addition to esterification, butyl propionate can undergo hydrolysis in the presence of water and an acid or base to regenerate butanol and propionic acid. It reacts vigorously with strong oxidizing agents, which can lead to exothermic reactions and potential ignition .
The primary method for synthesizing butyl propionate is through esterification, which involves the reaction of propionic acid with butanol under acidic conditions. This process can be catalyzed by sulfuric acid to enhance the reaction rate and yield. Other methods include transesterification reactions where other esters are converted into butyl propionate using butanol as a reactant .
Butyl propionate has a wide range of applications across various industries:
- Fragrance and Flavoring: It is commonly used in perfumes and flavoring agents due to its pleasant odor.
- Solvent: Utilized in paints, primers, adhesives, and printing inks as a solvent because of its ability to dissolve various substances.
- Polymerization: Acts as a solvent in polymerization processes for acrylic resins .
- Chemical Intermediate: Serves as an intermediate in the synthesis of other chemicals.
Research on the interactions of butyl propionate primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies indicate that it can react with strong oxidizers, leading to hazardous situations such as fire or explosion if proper precautions are not taken. Its vapor can irritate the eyes and respiratory system upon exposure .
Butyl propionate shares similarities with other esters and compounds derived from propionic acid. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethyl Propionate | Used as a solvent; has a fruity odor similar to butyl propionate. | |
| Methyl Propionate | More volatile; often used in organic synthesis. | |
| Isobutyl Propionate | Similar structure; used in flavoring and fragrances. | |
| Propyl Propionate | Used as a flavoring agent; less common than butyl variant. |
Uniqueness of Butyl Propionate
Butyl propionate is unique due to its specific odor profile that makes it particularly desirable in the fragrance industry. Additionally, its versatility as both a solvent and chemical intermediate distinguishes it from related compounds. Its relatively low boiling point (approximately 146 °C) also allows for easy use in various applications without significant thermal degradation .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with an earthy, faintly sweet odou
XLogP3
Boiling Point
146.8 °C
146 °C
Flash Point
32 °C
Vapor Density
Density
d00 0.89
Relative density (water = 1): 0.9
0.868-0.8825
Melting Point
-89.0 °C
-89 °C
-89°C
-90 °C
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, kPa at 20 °C: 0.38
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
General Manufacturing Information
Paint and coating manufacturing
Transportation equipment manufacturing
Propanoic acid, butyl ester: ACTIVE







